(5E)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one
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Overview
Description
5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound featuring a biphenyl group, a pyrrole ring, and a diazinane-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common approach includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction involving a boronic acid derivative and an aryl halide.
Synthesis of the Pyrrole Ring: The pyrrole ring can be formed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Diazinane-Dione Structure: This involves the reaction of a thiourea derivative with a diketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the biphenyl group.
Scientific Research Applications
5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Biphenyl Derivatives: Compounds like 4-biphenylboronic acid and 4-biphenylcarboxylic acid.
Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole and 1H-pyrrole-3-carboxaldehyde.
Uniqueness
5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a biphenyl group, a pyrrole ring, and a diazinane-dione structure. This unique combination imparts specific chemical and biological properties that are not observed in simpler biphenyl or pyrrole derivatives .
Properties
Molecular Formula |
C23H19N3O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
5-[[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H19N3O2S/c1-14-12-18(13-20-21(27)24-23(29)25-22(20)28)15(2)26(14)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-13H,1-2H3,(H2,24,25,27,28,29) |
InChI Key |
UJRIACJEVGXROO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C=C4C(=O)NC(=S)NC4=O |
Origin of Product |
United States |
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